molecular formula C19H17NS B14314023 2-(2-Methylphenyl)-4-methylthio-6-phenylpyridine CAS No. 116610-69-6

2-(2-Methylphenyl)-4-methylthio-6-phenylpyridine

Cat. No.: B14314023
CAS No.: 116610-69-6
M. Wt: 291.4 g/mol
InChI Key: BUXYOEPHDOCXKB-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-4-methylthio-6-phenylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds This compound features a pyridine ring substituted with a 2-methylphenyl group, a 4-methylthio group, and a 6-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-4-methylthio-6-phenylpyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Substitution Reactions: The introduction of the 2-methylphenyl, 4-methylthio, and 6-phenyl groups can be achieved through substitution reactions. For example, the 2-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methylbenzene and a suitable catalyst.

    Thioether Formation: The 4-methylthio group can be introduced by reacting the intermediate compound with a methylthiol reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-4-methylthio-6-phenylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the pyridine ring or other functional groups.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Friedel-Crafts catalysts, halogenating agents, and nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(2-Methylphenyl)-4-methylthio-6-phenylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-4-methylthio-6-phenylpyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenethylamine: Shares the 2-methylphenyl group but differs in the overall structure and functional groups.

    Thymol (2-isopropyl-5-methylphenol): Similar in having a methylphenyl group but differs in the presence of an isopropyl group and hydroxyl group.

Uniqueness

2-(2-Methylphenyl)-4-methylthio-6-phenylpyridine is unique due to its specific combination of substituents on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

116610-69-6

Molecular Formula

C19H17NS

Molecular Weight

291.4 g/mol

IUPAC Name

2-(2-methylphenyl)-4-methylsulfanyl-6-phenylpyridine

InChI

InChI=1S/C19H17NS/c1-14-8-6-7-11-17(14)19-13-16(21-2)12-18(20-19)15-9-4-3-5-10-15/h3-13H,1-2H3

InChI Key

BUXYOEPHDOCXKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=N2)C3=CC=CC=C3)SC

Origin of Product

United States

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